N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole carboxamide derivative featuring a 1,5-benzodioxepin moiety and a 2-methoxyphenyl substituent. The 2-methoxyphenyl group enhances lipophilicity and may influence binding affinity through steric and electronic effects. This compound is structurally aligned with small-molecule therapeutics targeting enzymes or receptors, though its specific biological targets remain underexplored in the provided evidence .
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-25-17-6-3-2-5-14(17)15-12-16(23-22-15)20(24)21-13-7-8-18-19(11-13)27-10-4-9-26-18/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
PPWYEQZTDBEZRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters.
Coupling Reactions: The benzodioxepin and pyrazole intermediates are then coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazole ring or the benzodioxepin ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The benzodioxepin and pyrazole rings can facilitate binding to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Pyrazole Carboxamides
The compound’s structural analogs differ primarily in substituents on the pyrazole ring and the fused heterocyclic system. Key comparisons include:
Key Observations :
- The 2-methoxyphenyl group offers less steric hindrance than the 3,5-di-tert-butyl-4-hydroxyphenyl group in 5e, suggesting differential target engagement .
Crystallographic and Conformational Analysis
- The benzodioxepin ring’s puckering coordinates (amplitude, phase) could be analyzed using Cremer-Pople parameters, differing from five-membered rings due to increased flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
